molecular formula C21H23N3O5 B11395177 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide

Cat. No.: B11395177
M. Wt: 397.4 g/mol
InChI Key: PVUJHKPTKNJAFG-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of methoxy groups on the phenyl rings enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative. For instance, 3,4-dimethoxybenzohydrazide can react with an appropriate carboxylic acid or its derivative under acidic or basic conditions to form the oxadiazole ring.

  • Coupling with Butanamide: : The oxadiazole intermediate is then coupled with 3-methoxyphenylbutanamide. This step often involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity, due to the presence of methoxy groups and the oxadiazole ring, makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

The compound may have potential therapeutic applications. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research into this specific compound could reveal similar medicinal benefits.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If explored for anticancer properties, it could interfere with cell signaling pathways, such as those involving kinases or transcription factors.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.

    3-(3,4-Dimethoxyphenyl)propionic acid: Another compound with a similar aromatic structure.

    Magnolin: A natural compound with methoxy groups and biological activity.

Uniqueness

What sets 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide apart is the combination of the oxadiazole ring and the specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)butanamide

InChI

InChI=1S/C21H23N3O5/c1-26-16-7-4-6-15(13-16)22-19(25)8-5-9-20-23-21(24-29-20)14-10-11-17(27-2)18(12-14)28-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25)

InChI Key

PVUJHKPTKNJAFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)OC)OC

Origin of Product

United States

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